N-methyl-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Overview
Description
“N-methyl-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide” is a chemical compound with the molecular formula C13H13N3O2S. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .Molecular Structure Analysis
The molecular structure of this compound is characterized by a dihydropyrimidine ring, which in some related compounds adopts a screw-boat conformation . The crystal packing is often stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis
The reactions of similar compounds with various amines and hydrazine hydrate have been studied. For example, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with hydrazine hydrate to produce 2-hydrazinyl-6-methylpyrimidin-4(3H)-one .Scientific Research Applications
Crystal Structure Analysis
- Studies have examined the crystal structures of related compounds, revealing insights into their molecular conformations. For instance, Subasri et al. (2016) analyzed the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, highlighting their folded conformations and intramolecular hydrogen bonding (Subasri et al., 2016).
Synthesis and Antitumor Activity
- Gangjee et al. (2005) focused on synthesizing novel classical antifolates, which showed potent inhibitory activity against human dihydrofolate reductase and thymidylate synthase, indicating potential antitumor applications (Gangjee et al., 2005).
Anticonvulsant Agents
- Severina et al. (2020) synthesized derivatives of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides as possible anticonvulsants. The study highlighted the synthesis process and evaluated the compounds' interaction with anticonvulsant biotargets (Severina et al., 2020).
Antibacterial and Antifungal Agents
- Kerru et al. (2019) explored the preparation and antimicrobial activity of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives. The compounds showed promising antibacterial and antifungal potencies (Kerru et al., 2019).
Antimicrobial Agents
- Baviskar et al. (2013) synthesized and tested N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives for their antimicrobial activity. The study provides insights into potential antimicrobial applications of these compounds (Baviskar et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is SecA , a key component of the bacterial Sec-dependent secretion pathway . SecA is a conserved and essential protein in all bacteria and is absent in humans, making it an attractive target for the development of new antimicrobial agents .
Mode of Action
The compound interacts with SecA, inhibiting its ATPase activity . This inhibition disrupts the Sec-dependent secretion pathway, which is a major pathway for protein translocation from the cytosol across or into the cytoplasmic membrane .
Biochemical Pathways
By inhibiting SecA, the compound disrupts the Sec-dependent secretion pathway . This pathway is crucial for bacterial survival as it helps in the translocation of proteins from the cytosol across or into the cytoplasmic membrane . The disruption of this pathway can lead to the death of the bacteria.
Result of Action
The inhibition of SecA ATPase activity by the compound leads to the disruption of the Sec-dependent secretion pathway . This disruption can result in the death of the bacteria, making the compound a potential antimicrobial agent .
Properties
IUPAC Name |
N-methyl-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-14-12(18)8-19-13-15-10(7-11(17)16-13)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,18)(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGZFWWEAIDSFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC(=CC(=O)N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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